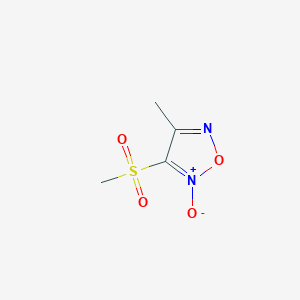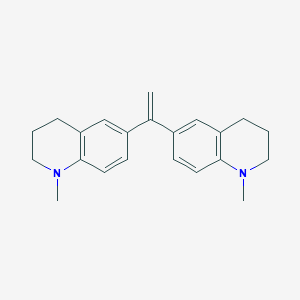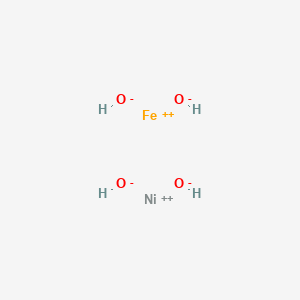
Iron(2+);nickel(2+);tetrahydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(2+);nickel(2+);tetrahydroxide is a coordination compound consisting of iron and nickel ions coordinated with hydroxide ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron(2+);nickel(2+);tetrahydroxide can be synthesized through various methods. One common approach involves the co-precipitation of iron and nickel salts in an alkaline medium. For instance, mixing aqueous solutions of iron(II) sulfate and nickel(II) sulfate with sodium hydroxide can result in the formation of the desired compound. The reaction typically occurs at room temperature and requires careful control of pH to ensure the complete precipitation of the hydroxide complex.
Industrial Production Methods
Industrial production of this compound often involves large-scale co-precipitation processes. The reaction conditions are optimized to maximize yield and purity. Factors such as temperature, concentration of reactants, and mixing speed are carefully controlled to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Iron(2+);nickel(2+);tetrahydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: Ligand substitution reactions can occur, where hydroxide ligands are replaced by other ligands such as chloride or ammonia.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand substitution reactions often involve the use of concentrated hydrochloric acid or ammonia solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) and nickel(III) complexes, while reduction can produce iron(0) and nickel(0) species.
Scientific Research Applications
Iron(2+);nickel(2+);tetrahydroxide has several scientific research applications:
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as battery electrodes and supercapacitors.
Biology and Medicine:
Mechanism of Action
The mechanism by which Iron(2+);nickel(2+);tetrahydroxide exerts its effects involves several molecular targets and pathways:
Comparison with Similar Compounds
Iron(2+);nickel(2+);tetrahydroxide can be compared with other similar compounds, such as:
Iron(2+);cobalt(2+);tetrahydroxide: Similar in structure but with cobalt instead of nickel, this compound exhibits different catalytic properties due to the unique electronic configuration of cobalt.
Nickel(2+);cobalt(2+);tetrahydroxide: This compound, containing both nickel and cobalt, shows distinct electrochemical behavior compared to this compound.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to undergo various reactions make it a valuable subject of study in fields ranging from catalysis to materials science.
Properties
CAS No. |
110045-09-5 |
|---|---|
Molecular Formula |
FeH4NiO4 |
Molecular Weight |
182.57 g/mol |
IUPAC Name |
iron(2+);nickel(2+);tetrahydroxide |
InChI |
InChI=1S/Fe.Ni.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
InChI Key |
QJSRJXPVIMXHBW-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Fe+2].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxybenzo[c]acridine](/img/structure/B14323637.png)
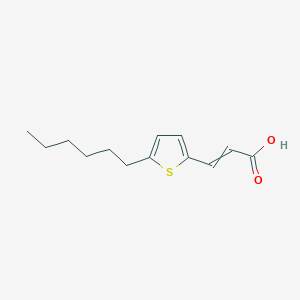
![2-Nitro-4-{[3-(triethoxysilyl)propyl]disulfanyl}benzoic acid](/img/structure/B14323640.png)
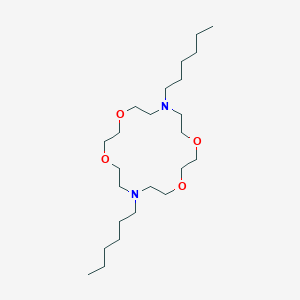

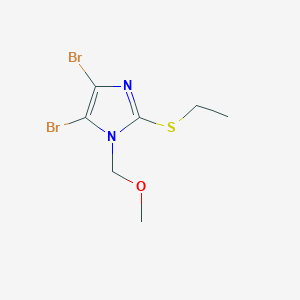
![3-[(4-Methylcyclohexyl)amino]phenol](/img/structure/B14323674.png)
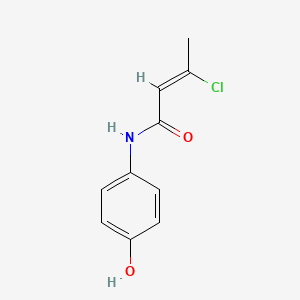
![1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B14323692.png)
![2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid](/img/structure/B14323693.png)
![N-[1-(Phenylsulfanyl)cyclopentyl]acetamide](/img/structure/B14323703.png)
![4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one](/img/structure/B14323704.png)
